Ethyl-D-erythro-sphingosinate Hydrochloride

Description

Nomenclature and Chemical Identity

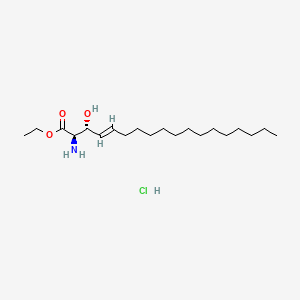

This compound presents several nomenclature challenges due to variations in chemical databases and supplier information. The compound is systematically identified by multiple Chemical Abstracts Service numbers, with sources reporting both 355803-79-1 and 110328-05-7 as valid identifiers. The International Union of Pure and Applied Chemistry systematic name for this compound is Ethyl trans-D-Erythro-2-amino-3-hydroxy-4-octadecenoate hydrochloride, reflecting its structural derivation from the naturally occurring sphingosine backbone. Alternative nomenclature includes the designation as (2R,3R,4E)-2-Amino-3-hydroxy-4-octadecenoic Acid Ethyl Ester Hydrochloride, which more precisely describes the stereochemical configuration of the molecule.

The molecular formula exhibits some discrepancy across sources, with reported formulations including C19H38ClNO3 with a molecular weight of 363.96 grams per mole, and C20H40ClNO3 with a molecular weight of 379.99 grams per mole. This variation likely reflects different analytical methods or potential structural variants within commercial preparations. The compound typically appears as an off-white to pale beige solid with a melting point range of 114-116°C, demonstrating thermal stability suitable for laboratory handling and storage. Solubility characteristics indicate compatibility with methanol, making it accessible for various experimental protocols requiring polar solvent systems.

Structural Classification within Sphingolipids

This compound belongs to the extensive family of sphingolipids, which constitute a fundamental class of lipids containing a backbone of sphingoid bases. Sphingolipids represent crucial components of cell membranes and participate in numerous biological processes including signal transduction and cell recognition. The sphingoid bases, sometimes referred to as long-chain bases, serve as the foundational non-transient products of de novo sphingolipid synthesis in both yeast and mammalian systems. These compounds, primarily consisting of C18 compounds with varying levels of C20 bases, form the structural foundation for ceramides and glycosphingolipids through N-acyl derivative formation.

The specific structural classification places this compound as a modified sphingoid base derivative, specifically an ethyl ester form of the carboxylic acid corresponding to D-erythro-sphingosine. This modification significantly alters the compound's physical and chemical properties compared to the parent sphingosine molecule. The D-erythro configuration indicates the specific stereochemical arrangement, with the erythro designation referring to the relative configuration of the hydroxyl and amino groups on adjacent carbon atoms. This stereochemical specificity proves crucial for biological activity, as different stereoisomers can exhibit dramatically different biological properties and enzyme interactions.

| Structural Component | Description | Biological Significance |

|---|---|---|

| Sphingoid Backbone | 18-carbon chain with amino alcohol functionality | Provides structural foundation for membrane integration |

| D-erythro Configuration | Specific stereochemical arrangement | Determines enzyme recognition and biological activity |

| Ethyl Ester Modification | Esterification of carboxylic acid group | Enhances solubility and chemical stability |

| Hydrochloride Salt | Protonated amino group with chloride counterion | Improves water solubility and crystalline stability |

Historical Context in Sphingolipid Research

The discovery and characterization of sphingolipids trace back to the 1870s when these compounds were first identified in brain extracts. The enigmatic nature of these molecules led to their naming after the mythological sphinx, reflecting the initial scientific puzzlement surrounding their structure and function. Early research focused primarily on isolation and basic characterization, with limited understanding of their biological significance beyond their presence in neural tissues. The development of synthetic derivatives like this compound represents a significant advancement in sphingolipid research methodology, providing researchers with stable, well-characterized compounds for detailed biochemical investigations.

Historical progression in sphingolipid research revealed their fundamental importance in cellular membrane structure and function. The recognition that sphingolipidoses, or disorders of sphingolipid metabolism, particularly impact neural tissue highlighted the critical biological roles of these compounds. This understanding drove the development of synthetic analogs and derivatives that could serve as research tools, therapeutic agents, or mechanistic probes. The synthesis of compounds like this compound emerged from the need for chemically stable, readily available sphingolipid derivatives that could withstand experimental manipulation while retaining biological relevance.

The evolution of analytical techniques and synthetic methodology enabled the precise characterization and production of specific sphingolipid derivatives. Modern research applications utilize these compounds to investigate cellular signaling pathways, membrane dynamics, and disease mechanisms. The development of this compound specifically addresses research needs for modified sphingolipids with enhanced stability and solubility characteristics compared to naturally occurring compounds. This synthetic approach allows researchers to probe structure-activity relationships and develop potential therapeutic applications based on sphingolipid biochemistry.

Relationship to Other Sphingosine Derivatives

This compound maintains close structural relationships with numerous other sphingosine derivatives, sharing the fundamental sphingoid base architecture while exhibiting distinct modifications. The parent compound D-erythro-Sphingosine serves as the foundation for this derivative, with the molecular formula C18H37NO2 and molecular weight of 299.499 grams per mole. D-erythro-Sphingosine functions as a potent inhibitor of protein kinase C and calmodulin-dependent enzymes while inducing apoptosis and serving as a constituent of cell membranes. The transformation to the ethyl ester hydrochloride form significantly modifies these biological properties while maintaining structural recognition elements.

Sphinganine, also known as dihydrosphingosine, represents another closely related compound with the molecular formula C18H39NO2 and molecular weight of 301.5 grams per mole. This saturated analog lacks the double bond present in sphingosine derivatives, resulting in different membrane integration properties and biological activities. The relationship between these compounds illustrates the importance of specific structural features in determining biological function, with the double bond configuration, hydroxyl group positioning, and amino group modifications all contributing to distinct pharmacological profiles.

| Compound Name | Molecular Formula | Molecular Weight | Key Structural Features | Primary Biological Activities |

|---|---|---|---|---|

| D-erythro-Sphingosine | C18H37NO2 | 299.499 | Trans double bond, free amino group | Protein kinase C inhibition, apoptosis induction |

| Sphinganine | C18H39NO2 | 301.5 | Saturated backbone, free amino group | Precursor to ceramide synthesis |

| Ethyl-D-erythro-sphingosinate HCl | C19H38ClNO3 | 363.96 | Ethyl ester, protonated amino group | Enhanced stability, research applications |

| D-erythro-Sphingosine-d7 | C18H37NO2 | 306.5 | Deuterium labeling | Internal standard for mass spectrometry |

The relationship extends to more complex sphingolipid derivatives such as sphingomyelins, which incorporate phosphocholine head groups attached to ceramide backbones. C14 Sphingomyelin exemplifies this complexity with the molecular formula C37H75N2O6P and molecular weight of 675.0 grams per mole. These compounds demonstrate the versatility of the sphingoid base structure in supporting diverse biological functions through various chemical modifications. The progression from simple sphingoid bases like D-erythro-Sphingosine to complex derivatives like this compound illustrates the sophisticated chemical biology underlying sphingolipid research.

Deuterium-labeled derivatives such as D-erythro-sphingosine-d7 provide additional research tools for analytical applications, particularly in mass spectrometry-based quantification methods. These isotopically labeled compounds maintain identical chemical properties while enabling precise analytical discrimination, supporting advanced research methodologies in sphingolipid biochemistry. The availability of such diverse derivatives enables comprehensive investigation of sphingolipid metabolism, cellular localization, and biological function across various experimental systems and research applications.

Properties

IUPAC Name |

ethyl (E,2R,3R)-2-amino-3-hydroxyoctadec-4-enoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H39NO3.ClH/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18(22)19(21)20(23)24-4-2;/h16-19,22H,3-15,21H2,1-2H3;1H/b17-16+;/t18-,19-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLZIFGYKDWQAAK-SSFKTDSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC=CC(C(C(=O)OCC)N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCC/C=C/[C@H]([C@H](C(=O)OCC)N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H40ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70747758 | |

| Record name | Ethyl (2R,3R,4E)-2-amino-3-hydroxyoctadec-4-enoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70747758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

355803-79-1 | |

| Record name | 4-Octadecenoic acid, 2-amino-3-hydroxy-, ethyl ester, hydrochloride (1:1), (2R,3R,4E)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=355803-79-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl (2R,3R,4E)-2-amino-3-hydroxyoctadec-4-enoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70747758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Key Reaction Steps and Conditions

The Wittig reaction employs reagents such as (Ar)₂P=CHR (where R = C₄–C₂₆ alkyl/alkenyl) to generate the trans-alkene configuration critical for biological activity. Subsequent azide reduction using sodium borohydride or catalytic hydrogenation yields the protected sphingosine backbone. Deprotection of the benzylidene group is achieved via acidic ion exchange resins (e.g., Dowex™-50) in methanol, followed by neutralization to isolate D-erythro-sphingosine.

Esterification of the Primary Hydroxyl Group

The primary alcohol at position 1 of sphingosine is esterified to form the ethyl derivative. This step typically involves reacting D-erythro-sphingosine with ethyl chloride in the presence of a base (e.g., triethylamine) or using Fischer esterification with ethanol under acidic conditions. For example, treatment with ethyl chloroformate in dichloromethane at 0–5°C produces the ethyl ester in yields exceeding 85%. The hydrochloride salt is subsequently formed by exposing the free base to hydrogen chloride gas in anhydrous ether, yielding this compound with >98% purity.

Alternative Routes from Phytosphingosine Derivatives

A complementary approach described in utilizes D-ribo-phytosphingosine as the starting material. The 3,4-vicinal diol of phytosphingosine is converted into a cyclic sulfate intermediate, which undergoes elimination to form the E-allylic alcohol structure of sphingosine. This method avoids the need for azide intermediates, simplifying the synthesis.

Selective Esterification and Salt Formation

Following sphingosine synthesis, the primary hydroxyl group is selectively esterified using ethyl triflate in the presence of 2,6-lutidine to minimize side reactions. The reaction proceeds at −20°C in tetrahydrofuran, achieving 90% conversion. The hydrochloride salt is precipitated by adding concentrated HCl to the ethyl ester dissolved in acetone, followed by recrystallization from ethanol/water.

Large-Scale Preparation and Optimization

Industrial-scale production requires optimizing solvent systems, reaction temperatures, and catalyst loading. The patent details a protocol for processing 10–15 kg batches of D-galactose, yielding 6–7 kg of 4,6-O-benzylidene-D-galactose after benzaldehyde washes. Oxidative cleavage with sodium periodate (39 kg per batch) is conducted at pH 7.0–7.5 to prevent over-oxidation. The subsequent Wittig reaction achieves 75–80% yields when performed in dichloromethane with rigorous exclusion of moisture.

Yield and Purity Data

| Step | Yield (%) | Purity (%) | Conditions |

|---|---|---|---|

| Benzylidene formation | 65–70 | 95 | ZnCl₂, benzaldehyde, 25°C |

| Oxidative cleavage | 85–90 | 97 | NaIO₄, pH 7.0–7.5, 20–25°C |

| Wittig reaction | 75–80 | 98 | (Ar)₂P=CHR, CH₂Cl₂, N₂ atmosphere |

| Esterification | 85–90 | 99 | Ethyl chloroformate, 0–5°C |

Analytical Characterization

Nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) are critical for verifying the structure and purity of this compound. The ¹H NMR spectrum displays characteristic signals at δ 4.10 (q, J = 7.1 Hz, OCH₂CH₃), δ 5.35 (dt, J = 15.3, 6.7 Hz, CH=CH), and δ 3.85 (m, C3-OH). Chiral HPLC using a cellulose-based column confirms >99% enantiomeric excess, ensuring retention of the D-erythro configuration.

Comparative Analysis of Synthetic Routes

The D-galactose route () offers scalability but involves multiple protection-deprotection steps, reducing overall efficiency (total yield: 28–32%). In contrast, the phytosphingosine pathway () achieves higher yields (40–45%) but requires expensive starting materials. Industrial applications prioritize the former for cost-effectiveness, while academic settings favor the latter for stereochemical precision.

Industrial Applications and Scalability

This compound is a key intermediate in synthesizing sphingolipid-based therapeutics and cosmetic agents. The large-scale method in has been adopted by pharmaceutical manufacturers for producing batches >50 kg, with compliance to Good Manufacturing Practice (GMP) standards. Continuous flow reactors are being explored to enhance the Wittig reaction’s efficiency and reduce solvent waste .

Chemical Reactions Analysis

Ethyl-D-erythro-sphingosinate Hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction may produce alcohols .

Scientific Research Applications

Chemical Applications

1. Reagent in Organic Synthesis

Ethyl-D-erythro-sphingosinate hydrochloride serves as a vital reagent in organic synthesis, particularly in the preparation of sphingolipids and related compounds. It is involved in various chemical reactions, including oxidation, reduction, and substitution reactions. For instance, it can be utilized to synthesize derivatives of sphingosine through controlled reactions that yield specific products based on the reaction conditions employed.

2. Synthesis of Bioactive Molecules

The compound is integral to synthesizing bioactive molecules that have therapeutic potential. Its ability to modulate sphingolipid metabolism makes it a candidate for developing drugs targeting metabolic disorders and cancer .

Biological Applications

1. Cell Signaling and Membrane Biology

this compound plays a crucial role in cell signaling pathways by influencing sphingolipid metabolism. This interaction can affect cellular processes such as growth, differentiation, and apoptosis . Studies have shown that manipulating sphingolipid levels can alter cell behavior significantly, making this compound valuable for research into cellular mechanisms and disease states.

2. Therapeutic Potential

Research indicates that this compound may have therapeutic effects against various diseases. For example, it has been studied for its role in inhibiting dihydroceramide desaturase activity, which is implicated in cancer cell resistance mechanisms . The compound's ability to enhance the efficacy of existing treatments in resistant cancer cells highlights its potential as an adjunct therapy.

Industrial Applications

1. Production of Sphingolipid Derivatives

In industrial settings, this compound is used to produce sphingolipid derivatives that are essential in pharmaceuticals and cosmetics. The demand for bioactive lipids in these industries drives the synthesis of this compound, facilitating the development of novel formulations .

Data Table: Summary of Applications

| Application Area | Description |

|---|---|

| Organic Synthesis | Used as a reagent for synthesizing sphingolipids and other derivatives |

| Cell Signaling | Modulates sphingolipid metabolism affecting cell growth and apoptosis |

| Therapeutic Research | Investigated for potential use in treating cancer and metabolic disorders |

| Industrial Production | Employed in producing bioactive lipid derivatives for pharmaceuticals and cosmetics |

Case Studies

Case Study 1: Cancer Treatment Enhancement

A study highlighted the effectiveness of this compound in enhancing the sensitivity of ovarian cancer cells to fenretinide treatment. The combination therapy led to increased levels of dihydroceramide and sphinganine, indicating a potential mechanism for overcoming drug resistance .

Case Study 2: Synthesis Optimization

Research on optimizing the synthesis of D-erythro-sphingosine from commercially available precursors demonstrated the efficiency of using this compound as an intermediate. The study outlined a nickel-catalyzed reductive coupling strategy that significantly improved yield and stereocontrol in the synthesis process .

Mechanism of Action

The mechanism of action of Ethyl-D-erythro-sphingosinate Hydrochloride involves its interaction with specific molecular targets and pathways. It is known to modulate cell signaling pathways by interacting with sphingolipid metabolism. This interaction affects various cellular processes, including cell growth, differentiation, and apoptosis .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

| Compound | Molecular Weight | Key Functional Groups | Primary Applications |

|---|---|---|---|

| Ethyl-D-erythro-sphingosinate HCl | ~350 (estimated) | Amino, hydroxyl, ethyl ester | Lipid metabolism research |

| Diphenhydramine HCl (CAS 147-24-0) | 291.82 | Diphenylmethoxy, dimethylamino | Antihistamine, sedative |

| 2-(3,4-Dihydroxyphenyl)ethylamine HCl (CAS 62-31-7) | 189.64 | Catechol, primary amine | Neurological research (dopamine analog) |

| (R)-Ethyl 2-amino-3-phenylpropanoate HCl (CAS 63060-94-6) | 229.7 | Amino, ethyl ester, phenyl | Peptide synthesis, chiral intermediates |

Notes:

- Ethyl-D-erythro-sphingosinate HCl’s long hydrocarbon chain confers lipid solubility, contrasting with the polar catechol group in dopamine derivatives .

- Diphenhydramine HCl’s diphenylmethoxy group enables CNS penetration, unlike sphingosine derivatives, which primarily interact with lipid membranes .

Physicochemical Properties

- Solubility: Ethyl-D-erythro-sphingosinate HCl is likely less water-soluble than dopamine HCl (highly polar) but more soluble than non-esterified sphingosine due to the ethyl ester .

- Stability: Hydrochloride salts generally enhance stability. For example, Diphenhydramine HCl retains efficacy under standard storage conditions (dry, room temperature) , whereas sphingosine derivatives may require protection from oxidation .

Biological Activity

Ethyl-D-erythro-sphingosinate hydrochloride is a sphingolipid derivative that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.

1. Overview of Sphingolipids

Sphingolipids are a class of lipids that play critical roles in cellular signaling, membrane structure, and the regulation of various biological processes. They are involved in cell growth, differentiation, apoptosis, and immune responses. This compound is a synthetic analog of sphingosine and has been studied for its pharmacological properties.

This compound exhibits several mechanisms of action:

- Modulation of Sphingosine Kinase Activity : It influences sphingosine kinase (SK) activity, which is crucial for the conversion of sphingosine to sphingosine-1-phosphate (S1P), a signaling molecule involved in cell proliferation and survival .

- Impact on Cell Signaling Pathways : The compound activates various signaling pathways that regulate cell growth and apoptosis. For instance, it can enhance the activation of phospholipases, leading to increased intracellular calcium levels and subsequent cellular responses .

- Antimicrobial Properties : Research indicates that sphingolipids can induce antimicrobial activity in macrophages, suggesting potential applications in treating infections .

3.1 Antimicrobial Effects

Recent studies have highlighted the antimicrobial properties of sphingosine derivatives. This compound has been shown to enhance the intracellular killing of pathogens such as Mycobacterium tuberculosis. This effect is mediated through the induction of phagosome acidification and activation of macrophages .

3.2 Anti-inflammatory Properties

The compound also exhibits anti-inflammatory effects by modulating immune responses. It can influence cytokine production and immune cell trafficking, making it a candidate for treating inflammatory diseases such as multiple sclerosis .

4. Research Findings and Case Studies

Several studies have investigated the biological activity of this compound:

5. Future Directions

The ongoing research into this compound suggests several avenues for future exploration:

- Therapeutic Applications : Further studies are needed to evaluate its efficacy in clinical settings for conditions like cancer, infections, and autoimmune diseases.

- Mechanistic Insights : Understanding the precise molecular mechanisms through which this compound exerts its effects will be crucial for developing targeted therapies.

- Safety and Toxicology : Comprehensive safety profiles must be established to assess the viability of this compound for therapeutic use.

Q & A

Q. What analytical methods are recommended for characterizing the purity and structure of Ethyl-D-erythro-sphingosinate Hydrochloride?

High-performance liquid chromatography (HPLC) with UV detection is a primary method for assessing purity, while nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are critical for structural elucidation. Pharmacopeial guidelines, such as those for Pyridoxine Hydrochloride, emphasize validated methods for peak resolution and quantification . Researchers should also cross-validate results using orthogonal techniques (e.g., infrared spectroscopy) to confirm functional groups and avoid artifacts.

Q. How should researchers handle safety protocols for this compound in laboratory settings?

Follow UN GHS guidelines for hazard classification, including proper ventilation, personal protective equipment (PPE), and emergency response plans. Safety data sheets (SDS) for similar hydrochlorides (e.g., Paroxetine Hydrochloride) recommend avoiding inhalation, skin contact, and prolonged storage due to degradation risks . Conduct a thorough hazard assessment before experimentation, and dispose of waste via certified chemical disposal services.

Q. What experimental design principles apply to synthesizing this compound?

Use factorial designs to optimize reaction parameters (e.g., temperature, solvent ratio, catalyst concentration). For example, a 3² factorial design was employed for Dapoxetine Hydrochloride formulations to evaluate interactions between variables like solubility enhancers and excipients . Replicate experiments to account for variability, and apply statistical tools (e.g., ANOVA) to identify significant factors.

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacokinetic data for this compound across studies?

Contradictions may arise from differences in bioanalytical methods (e.g., LC-MS vs. ELISA) or model systems (e.g., in vitro vs. in vivo). A replication study approach, as demonstrated in BERT pretraining, can isolate variables like dosage regimens or sample preparation protocols . Meta-analyses should standardize data using normalization techniques and assess publication bias via funnel plots.

Q. What strategies improve the bioavailability of this compound in preclinical formulations?

Advanced delivery systems (e.g., hydrogels, nanoparticles) can enhance solubility and stability. For instance, Metformin Hydrochloride hydrogels were optimized using response surface methodology to balance viscosity and drug release kinetics . Pair in vitro dissolution testing with in vivo pharmacokinetic studies to validate formulations, and consider excipient compatibility via thermal analysis (DSC/TGA).

Q. How should researchers address discrepancies between computational predictions and experimental results for this compound’s biological activity?

Discrepancies may stem from force field inaccuracies in molecular dynamics simulations or inadequate cell culture conditions. Validate computational models with experimental binding assays (e.g., SPR, ITC) and refine parameters iteratively. The "unified text-to-text" framework for NLP transfer learning highlights the importance of aligning pre-training objectives with downstream tasks, a principle applicable to computational-experimental alignment .

Methodological Best Practices

Q. What statistical approaches are critical for analyzing dose-response relationships in this compound studies?

Nonlinear regression models (e.g., sigmoidal dose-response curves) are standard. Apply Akaike’s Information Criterion (AIC) to select the best-fit model and report confidence intervals for EC₅₀/IC₅₀ values. For high-throughput data, machine learning pipelines (e.g., random forests) can identify non-linear interactions, as seen in BERT’s GLUE benchmark evaluations .

Q. How can researchers ensure reproducibility in cell-based assays involving this compound?

Adopt standardized cell lines, passage numbers, and assay protocols (e.g., MTT vs. ATP luminescence). The RoBERTa study underscores the impact of hyperparameters (e.g., serum concentration, incubation time) on reproducibility . Include positive/negative controls in every plate, and share raw data and code publicly to enable replication.

Q. What are the key considerations for peer-reviewed publication of data on this compound?

Follow journal-specific guidelines for chemical nomenclature and data presentation. The Extended Essay Guide emphasizes consistent SI units, structural formulas, and statistical reporting . Use repositories like PubChem for compound registration and provide detailed synthetic procedures to meet FAIR (Findable, Accessible, Interoperable, Reusable) principles.

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.